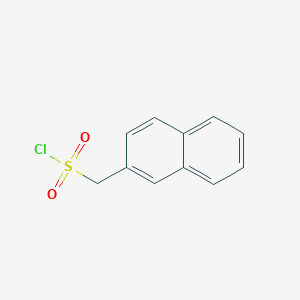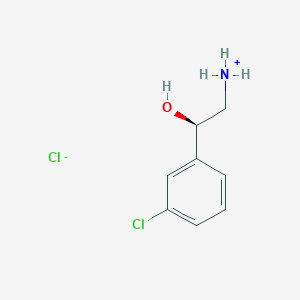
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chiral compounds involves complex processes that may include the formation of intermolecular hydrogen bonds, as seen in the synthesis of structurally related bicyclic compounds. For instance, compounds synthesized and characterized by methods such as 1H and 13C NMR and HRMS spectroscopy, along with molecular configuration investigations via X-ray crystallography, highlight the importance of precise synthetic routes to achieve desired chiral configurations (Wu et al., 2015).
Molecular Structure Analysis
Structural characterization of similar compounds often reveals intricate details about intermolecular interactions, such as hydrogen bonding and the spatial arrangement of functional groups. For example, crystal structure analysis can show how methyl and chlorophenyl groups' configurations influence the compound's overall conformation (Wu et al., 2015).
Chemical Reactions and Properties
Investigations into the chemical reactions of similar compounds involve understanding how different functional groups and structural motifs react under various conditions. For instance, the Delépine reaction has been employed in the synthesis of compounds with primary amine functionalities, demonstrating the versatility of synthetic approaches for modifying chemical structures (Power et al., 2015).
Physical Properties Analysis
The physical properties of chiral compounds like "(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride" can be inferred from related studies, which explore aspects like solubility, crystal structure, and melting points. Such properties are crucial for understanding the compound's behavior in different environments and potential applications (Wu et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be analyzed through spectroscopic methods and theoretical calculations, offering insights into the compound's behavior in chemical reactions and its interaction with various reagents (Wu et al., 2015).
科学的研究の応用
Synthesis and Analytical Techniques
The research on compounds structurally similar to (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride primarily involves their synthesis and analytical characterization. For instance, studies have demonstrated methodologies for synthesizing analogous compounds, emphasizing the importance of accurate analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry for confirming the identity of synthesized substances (Power et al., 2015). These techniques ensure the purity and structural integrity of the compounds, which is crucial for their potential applications in scientific research.
Green Chemistry and Biocatalysis
Research has also focused on developing environmentally friendly synthesis processes for related chiral intermediates, employing ketoreductase (KRED) enzymes for bioreduction, achieving high conversion rates and product purity. This green chemistry approach not only simplifies the synthesis process but also minimizes safety risks, making it a valuable technique for producing compounds for industrial applications (Guo et al., 2017).
Medicinal Chemistry Applications
Compounds with structural similarities to (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride have been explored for their potential medicinal applications. For example, studies on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have revealed their fungicidal activity, indicating the potential for pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009). Such research highlights the broad applicability of these compounds in developing new therapeutic agents and agricultural chemicals.
Structural and Conformational Studies
Further research has been conducted on the crystal structure analysis and conformational behavior of similar compounds, providing insights into their molecular arrangements and interactions. These studies are foundational for understanding the chemical and physical properties of these compounds, which can influence their reactivity and potential applications in materials science and drug design (Nitek et al., 2020).
特性
IUPAC Name |
(1R)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKAIIHCHCFEO-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
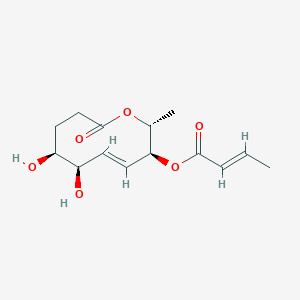
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)


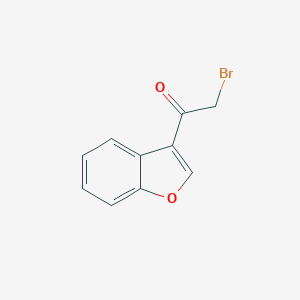
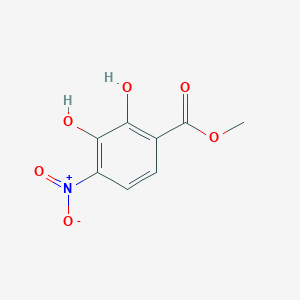
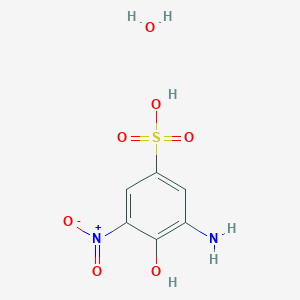

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)

